Ethyl Isonicotinimidate Hydrochloride
Description
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
ethyl pyridine-4-carboximidate;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-3-5-10-6-4-7;/h3-6,9H,2H2,1H3;1H |
InChI Key |
HKUOIHRXVLNLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=NC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves the reaction of 4-cyanopyridine with anhydrous hydrogen chloride gas in ethanol and chloroform solvent systems under controlled cooling conditions. The process converts the nitrile group of 4-cyanopyridine into the corresponding imino ester hydrochloride salt.
Detailed Experimental Procedure (Based on Patent Literature)
Source: Preparation described in patent US4406897 and related literature.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Cyanopyridine (135 g), ethanol (83.3 ml), chloroform (1000 ml), anhydrous HCl (143 g) | The 4-cyanopyridine and ethanol are dissolved in chloroform and cooled in an ice bath for 30 minutes. Anhydrous hydrogen chloride gas is bubbled into the cold mixture over 7 hours with continuous stirring and cooling. The mixture is then stirred overnight under cooling. |
| 2 | Filtration and workup | The reaction mixture is filtered to isolate the solid product. The solid is then added portionwise to an ice-cold 10% potassium carbonate aqueous solution (500 g in 5 L water) with stirring. After 20 minutes, ether (1 L) is added to the mixture. The aqueous layer is extracted with ether, and the combined organic extracts are dried overnight. |
| 3 | Purification | The dried organic solution is filtered, evaporated under vacuum, and vacuum distilled to yield a colorless liquid fraction of this compound with boiling point 63–65 °C at 0.14 mmHg. The yield is typically high and the product is of high purity. |
Reaction Scheme
$$
\text{4-Cyanopyridine} + \text{HCl (anhydrous)} + \text{Ethanol} \rightarrow \text{this compound}
$$
The reaction proceeds via the addition of HCl to the nitrile group, followed by nucleophilic attack by ethanol to form the imino ester hydrochloride salt.
Key Parameters and Observations
| Parameter | Details |
|---|---|
| Temperature | Cooling in ice bath (0–5 °C) during HCl addition; stirring overnight at low temperature |
| Solvent system | Chloroform and ethanol mixture |
| Reaction time | 7 hours for HCl addition + overnight stirring |
| Purification | Extraction with ether, drying, vacuum distillation |
| Physical state of product | Colorless liquid, boiling at 63–65 °C (0.14 mmHg) |
| Yield and purity | High yield; purity confirmed by boiling point and typical characterization |
Additional Notes on Preparation
- The use of anhydrous hydrogen chloride gas is critical to ensure the formation of the hydrochloride salt of the imino ester.
- The reaction is sensitive to temperature; cooling prevents side reactions and degradation.
- The extraction and drying steps are essential to remove inorganic salts and solvents.
- Vacuum distillation under reduced pressure is employed to isolate the pure this compound.
Related Compounds and Further Transformations
This compound is often used as a precursor for the synthesis of isonicotinamidine hydrochloride and other hydrazino-substituted triazine derivatives. For example, refluxing this compound with ammonium chloride in ethanol yields isonicotinamidine hydrochloride, which is a key intermediate in heterocyclic chemistry.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Product Form | Yield/Purity |
|---|---|---|---|---|
| 1 | 4-Cyanopyridine, ethanol, chloroform, anhydrous HCl | Ice bath cooling, 7 h HCl bubbling, overnight stirring | Suspension/solid intermediate | High conversion |
| 2 | 10% K2CO3 aqueous solution, ether | Stirring, extraction | Organic layer containing product | Efficient extraction |
| 3 | Vacuum distillation | Reduced pressure (0.14 mmHg), 63–65 °C | This compound (liquid) | High purity, colorless liquid |
Chemical Reactions Analysis
Types of Reactions
Ethyl Isonicotinimidate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl Isonicotinimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl Isonicotinimidate Hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key reagent in the synthesis and modification of other molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Ethyl Isonicotinimidate Hydrochloride with structurally related compounds:
*Assumed based on structural analogy. †Calculated from assumed formula.
Physicochemical and Reactivity Differences
- Ethyl Acetimidate Hydrochloride : Exhibits high reactivity in peptide bond formation due to its unsubstituted imidate group, enabling efficient acylation of amines .
- Ethyl 2-Chloroacetimidate Hydrochloride : The chlorine atom enhances electrophilicity, making it suitable for alkylation reactions .
- Ethyl 4-Chloronicotinate Hydrochloride : The chloropyridine moiety contributes to lipophilicity, enhancing membrane permeability in drug design .
- Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride: The aminomethyl group facilitates interactions with biological targets, such as opioid receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
